molecular formula C17H20N2O2 B15180054 Benzamide, 5-amino-N-butyl-2-phenoxy- CAS No. 400039-35-2

Benzamide, 5-amino-N-butyl-2-phenoxy-

Katalognummer: B15180054
CAS-Nummer: 400039-35-2
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: CEFBVTADBTWUTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 5-amino-N-butyl-2-phenoxy-: is a synthetic organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a butyl chain, and a phenoxy group attached to a benzamide core. Its chemical structure allows it to interact with various biological targets, making it a valuable tool in research and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-amino-N-butyl-2-phenoxy- typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its rapid, mild, and eco-friendly nature, providing high yields and a simple procedure.

Industrial Production Methods: While specific industrial production methods for Benzamide, 5-amino-N-butyl-2-phenoxy- are not extensively documented, the general approach would likely involve large-scale synthesis using similar condensation reactions. The use of recoverable catalysts and green chemistry principles would be emphasized to ensure sustainability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: Benzamide, 5-amino-N-butyl-2-phenoxy- can undergo various chemical reactions, including:

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: The amino and phenoxy groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

400039-35-2

Molekularformel

C17H20N2O2

Molekulargewicht

284.35 g/mol

IUPAC-Name

5-amino-N-butyl-2-phenoxybenzamide

InChI

InChI=1S/C17H20N2O2/c1-2-3-11-19-17(20)15-12-13(18)9-10-16(15)21-14-7-5-4-6-8-14/h4-10,12H,2-3,11,18H2,1H3,(H,19,20)

InChI-Schlüssel

CEFBVTADBTWUTR-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)C1=C(C=CC(=C1)N)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.